2-Methyloctahydro-1H-isoindol-4-amine dihydrochloride
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Overview
Description
2-Methyloctahydro-1H-isoindol-4-amine dihydrochloride is a chemical compound with the molecular formula C9H18N2.2ClH. It is a derivative of isoindoline, a bicyclic compound containing nitrogen. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-1H-isoindol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclohexanone derivative, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as:
Cyclization: Formation of the isoindoline ring.
Reduction: Conversion of intermediate compounds to the desired amine.
Salt Formation: Treatment with hydrochloric acid to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydro-1H-isoindol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Further reduction to simpler amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines.
Scientific Research Applications
2-Methyloctahydro-1H-isoindol-4-amine dihydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyloctahydro-1H-isoindol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyloctahydro-1H-isoindol-4-ol hydrochloride: A similar compound with an additional hydroxyl group.
Isoindoline derivatives: Various derivatives with different substituents on the isoindoline ring.
Uniqueness
2-Methyloctahydro-1H-isoindol-4-amine dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-5-7-3-2-4-9(10)8(7)6-11;;/h7-9H,2-6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRDAHPYDXCUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C2C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172595-02-5 |
Source
|
Record name | 2-methyl-octahydro-1H-isoindol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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